molecular formula C19H21N5O2 B11452534 Ethyl 4-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidine-5-carboxylate

Ethyl 4-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidine-5-carboxylate

Cat. No.: B11452534
M. Wt: 351.4 g/mol
InChI Key: LFSBPIWOQFDFGT-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its complex structure, which includes a quinazoline moiety and a pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidine-5-carboxylate typically involves multiple steps:

    Formation of the Quinazoline Moiety: The synthesis begins with the preparation of the 4,6,8-trimethylquinazoline intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling with Pyrimidine: The quinazoline intermediate is then coupled with a pyrimidine derivative. This step often involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester. This can be achieved using ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol under reflux conditions.

Major Products Formed

    Oxidation: Oxidized quinazoline-pyrimidine derivatives.

    Reduction: Reduced quinazoline-pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of kinases or other enzymes involved in signaling pathways, leading to altered cellular responses. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Ethyl 4-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidine-5-carboxylate can be compared with other pyrimidine and quinazoline derivatives:

    Ethyl 2-amino-4-methylpyrimidine-5-carboxylate: Similar structure but lacks the quinazoline moiety, leading to different biological activities.

    4,6,8-Trimethylquinazoline: Contains the quinazoline core but without the pyrimidine ring, resulting in distinct chemical properties and applications.

    2,4-Diaminopyrimidine: A simpler pyrimidine derivative with different reactivity and biological effects.

The uniqueness of this compound lies in its combined quinazoline and pyrimidine structure, which imparts unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidine-5-carboxylate

InChI

InChI=1S/C19H21N5O2/c1-6-26-17(25)15-9-20-18(21-13(15)5)24-19-22-12(4)14-8-10(2)7-11(3)16(14)23-19/h7-9H,6H2,1-5H3,(H,20,21,22,23,24)

InChI Key

LFSBPIWOQFDFGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)NC2=NC3=C(C=C(C=C3C(=N2)C)C)C

Origin of Product

United States

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